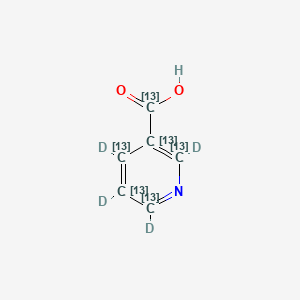

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the isotopic labeling of nicotinic acid. The process involves the incorporation of carbon-13 and deuterium atoms into the nicotinic acid molecule. This can be achieved by using labeled precursors in the synthesis process. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid can be adapted to include isotopically labeled reagents .

Industrial Production Methods

Industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method can be modified to produce this compound by using isotopically labeled starting materials. The process is carried out under controlled conditions to ensure the incorporation of the isotopic labels .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

Reduction: It can be reduced to form nicotinamide.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

Reduction: Nicotinamide.

Substitution: Various nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:

Wirkmechanismus

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid exerts its effects by acting as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play crucial roles in cellular metabolism, including redox reactions, energy production, and DNA repair. The molecular targets of nicotinic acid include enzymes involved in these metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid-13C6: Similar to 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid but without deuterium labeling.

Nicotinamide-13C6,d4: A labeled form of nicotinamide, which is the amide form of nicotinic acid.

Nicotinic Acid-13C6,d3: Similar to this compound but with one less deuterium atom.

Uniqueness

This compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium, which allows for more precise tracking and analysis in scientific studies. This dual labeling provides enhanced sensitivity and specificity in analytical techniques compared to compounds labeled with only one isotope .

Biologische Aktivität

2,4,5,6-Tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid, also known as Nicotinic Acid-13C6,d4 (CAS No. 1216798-74-1), is a stable isotope-labeled derivative of nicotinic acid. This compound has garnered interest in various fields including pharmacology and metabolic studies due to its unique isotopic labeling which aids in tracing metabolic pathways and understanding biological mechanisms.

- Molecular Formula : C₆H₅NO₂

- Molecular Weight : 133.09 g/mol

- CAS Number : 1216798-74-1

Nicotinic acid is primarily known for its role in the synthesis of NAD (nicotinamide adenine dinucleotide), a crucial coenzyme involved in redox reactions within the cell. The isotopic labeling in this compound allows researchers to trace its incorporation into NAD and study its metabolic pathways more effectively.

Pharmacological Effects

- Lipid Metabolism : Research indicates that nicotinic acid can significantly influence lipid profiles by lowering triglycerides and increasing HDL cholesterol levels. The labeled derivative can be used to study these effects in vivo.

- Vasodilation : Nicotinic acid is known to induce vasodilation through the release of prostaglandins. The deuterated form can help clarify the kinetics and dynamics of this process.

- Neuroprotection : Some studies suggest that nicotinic acid may have neuroprotective effects due to its role in energy metabolism and antioxidant defense mechanisms.

Study 1: Lipid Modulation

A study published in The Journal of Clinical Investigation examined the effects of nicotinic acid on lipid metabolism. The researchers utilized isotopically labeled nicotinic acid to trace its metabolic fate in human subjects. Results indicated a significant reduction in serum triglycerides and an increase in HDL levels after administration of the compound .

Study 2: Vasodilatory Response

In a randomized controlled trial published in Circulation, researchers investigated the vasodilatory effects of nicotinic acid using labeled compounds. They found that the vasodilatory response was significantly enhanced when using the deuterated form, suggesting an improved understanding of its pharmacodynamics .

Study 3: Neuroprotective Properties

A study conducted by researchers at a leading university explored the neuroprotective properties of nicotinic acid derivatives in models of neurodegeneration. The labeled compound was used to track its incorporation into neuronal cells and assess its protective effects against oxidative stress .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 133.09 g/mol |

| CAS Number | 1216798-74-1 |

| Lipid Profile Improvement | Decrease in triglycerides |

| HDL Increase | Significant |

Eigenschaften

IUPAC Name |

2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1D,2+1D,3+1D,4+1D,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-QTGXHTELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1=[13C]([13C](=[13C](N=[13C]1[2H])[2H])[13C](=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.090 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.